6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common method starts with the chlorination of 2-methylquinoline to produce 6,7-dichloro-2-methylquinoline. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield 6,7-Dichloro-4-hydrazino-2-methylquinoline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Scientific Research Applications
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it useful in cancer research .
Comparison with Similar Compounds
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
6,7-Dichloro-4-methylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride: Has a different chlorine substitution pattern, affecting its reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research.
Properties
CAS No. |
1170377-12-4 |
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Molecular Formula |
C10H10Cl3N3 |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
(6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
InChI Key |
ZTJGEOBGOQBLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl |
Origin of Product |
United States |
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